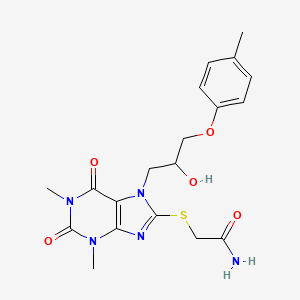

2-((7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O5S/c1-11-4-6-13(7-5-11)29-9-12(25)8-24-15-16(21-18(24)30-10-14(20)26)22(2)19(28)23(3)17(15)27/h4-7,12,25H,8-10H2,1-3H3,(H2,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHCDURKEOJCBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2SCC(=O)N)N(C(=O)N(C3=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 417.5 g/mol. The structure includes a purine derivative and an acetamide functional group, which are significant in biochemistry for their roles in nucleic acid chemistry and enzyme interactions.

The mechanism of action for this compound primarily involves its interaction with specific biological targets such as receptor tyrosine kinases (RTKs). These kinases are critical in various signaling pathways associated with cell proliferation and differentiation. The ability of the compound to inhibit these enzymes suggests potential applications in treating proliferative diseases such as cancer.

Biological Activity

Research indicates that the compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies have shown that derivatives of similar purine compounds can inhibit tumor growth in vitro and in vivo by targeting RTKs involved in cancer progression.

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures exhibit COX-II inhibitory activity. For instance, certain derivatives demonstrated moderate inhibition against COX-II with IC50 values ranging from 0.52 to 22.25 μM .

- Neuroprotective Properties : The compound's structural similarity to known anticonvulsants raises the possibility of neuroprotective effects. Compounds with related structures have shown efficacy in models of neuropathic pain and seizures .

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Anti-inflammatory | COX-II inhibition | |

| Neuroprotective | Potential anticonvulsant effects |

Table 2: Pharmacological Profiles

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| 2-((7-(...))thio)acetamide | TBD | Targeting RTKs |

| Related Purine Derivative | 0.52 | COX-II inhibition |

| N'-benzyl 2-amino acetamides | 13-21 | Anticonvulsant activity |

Case Studies

Several studies have focused on the biological activity of compounds structurally related to 2-((7-(...))thio)acetamide:

- Anticancer Studies : A study demonstrated that similar purine derivatives effectively inhibited cell proliferation in various cancer cell lines by targeting specific RTKs. The findings suggest that further exploration into the structure-activity relationship (SAR) could enhance efficacy.

- COX Inhibition Studies : Research indicated that modifications to the purine structure could lead to enhanced COX-II inhibitory activity compared to traditional NSAIDs like Celecoxib .

- Neuropharmacology Research : Investigations into related compounds have shown promising results in animal models for seizure control and neuropathic pain relief .

Scientific Research Applications

Anti-inflammatory Activity

One of the primary applications of this compound is its potential as an anti-inflammatory agent. The structure suggests that it may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Research has shown that similar purine derivatives exhibit significant COX-II inhibitory activity, making this compound a candidate for further investigation in anti-inflammatory drug development .

Anticancer Properties

The presence of a purine scaffold indicates potential anticancer activity. Compounds with similar structures have been studied for their ability to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies suggest that derivatives of purine can be effective against various cancer cell lines . Future research could focus on evaluating the cytotoxic effects of this specific compound against different cancer types.

Antiviral Activity

Given the structure's resemblance to nucleosides, there is potential for antiviral applications. Nucleoside analogs are known to inhibit viral replication by interfering with nucleic acid synthesis. Investigating this compound's efficacy against viral infections could yield promising results.

Enzyme Inhibition Studies

This compound can serve as a valuable tool in enzyme inhibition studies due to its ability to interact with various biological targets. The thioacetamide group may enhance binding affinity towards specific enzymes involved in metabolic pathways, allowing researchers to explore enzyme kinetics and inhibition mechanisms.

Drug Development Research

The unique molecular structure provides a platform for the synthesis of novel derivatives aimed at improving pharmacological profiles such as solubility and bioavailability. Structure-activity relationship (SAR) studies can be conducted to optimize its therapeutic potential.

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The para-methyl group in the target compound’s p-tolyloxy moiety may enhance receptor binding specificity compared to the meta-substituted analog .

- Functional Groups : The thioacetamide group in the target compound and ’s analog introduces sulfur-mediated metabolic resistance, whereas glycine in ’s compound improves aqueous solubility .

- Lipophilicity : The chlorobenzyl group in ’s compound (ClogP ~2.8) likely confers higher membrane permeability than the hydroxypropyl-p-tolyloxy chain (ClogP ~1.9) .

Bioactivity and Pharmacological Profiles

- Plant-Derived Analogs : ’s glycine-substituted compound is associated with plant-derived biomolecules, which often exhibit antioxidant or anti-inflammatory activities .

Metabolic and Stability Considerations

- Thioacetamide vs. Glycine : The thioether linkage in the target compound may slow oxidative metabolism compared to the glycine analog, extending half-life .

- Para-Substitution Effects : The p-tolyloxy group’s electron-donating methyl group could mitigate cytochrome P450-mediated degradation relative to halogenated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.